molecular formula C9H8N4O2 B3054943 2-(4-nitro-1H-pyrazol-1-yl)aniline CAS No. 62537-74-0

2-(4-nitro-1H-pyrazol-1-yl)aniline

Cat. No. B3054943
CAS RN: 62537-74-0
M. Wt: 204.19 g/mol
InChI Key: WSBBKVNZCJZPBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(4-nitro-1H-pyrazol-1-yl)aniline” are not available, there are general methods for synthesizing pyrazole derivatives . For instance, one method involves the Vilsmeier-Haack cyclization-formilation of different hydrazones .

Scientific Research Applications

Energetic Materials

Overview:

2-(4-nitro-1H-pyrazol-1-yl)aniline: and its derivatives have been investigated as potential energetic materials due to their high thermal stability and explosive properties. These compounds can find applications in military and industrial contexts.

Key Points:

Rhodium-Catalyzed C–H Functionalization

Overview: The compound 2-(4-nitro-1H-pyrazol-1-yl)aniline has been utilized in Rhodium(III)-catalyzed C–H bond functionalization reactions. This method allows for the synthesis of diverse products.

Key Points:

Antitumor Potential

Overview: Researchers have explored the antitumor properties of compounds related to 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Key Points:

Nitrogen-Rich Energetic Material

Overview: A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, shares structural similarities with 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Key Points:

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-3-1-2-4-9(8)12-6-7(5-11-12)13(14)15/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBBKVNZCJZPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492841
Record name 2-(4-Nitro-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitro-1H-pyrazol-1-yl)aniline

CAS RN

62537-74-0
Record name 2-(4-Nitro-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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